molecular formula C16H18F2N2O4 B2701278 N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide CAS No. 2176271-25-1

N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide

Katalognummer B2701278
CAS-Nummer: 2176271-25-1
Molekulargewicht: 340.327
InChI-Schlüssel: WFUHNOSKHQCZRU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide, commonly known as DAA-1106, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. DAA-1106 belongs to the class of arylacetamide derivatives and has been studied for its ability to modulate the immune system and its potential use in the treatment of neurodegenerative diseases.

Wirkmechanismus

DAA-1106 binds to the PBR, which is located on the outer mitochondrial membrane. This binding results in the activation of various signaling pathways, which can lead to the modulation of the immune system and the promotion of neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that DAA-1106 has a variety of biochemical and physiological effects. In addition to its neuroprotective effects, DAA-1106 has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases. DAA-1106 has also been shown to have anticancer properties and may be useful in the treatment of certain types of cancer.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of using DAA-1106 in lab experiments is its specificity for the PBR. This allows for targeted modulation of the immune system and neuroprotective effects. However, one of the limitations of using DAA-1106 is its low solubility in water, which can make it difficult to work with in certain experimental setups.

Zukünftige Richtungen

There are many potential future directions for the use of DAA-1106 in scientific research. One area of interest is the use of DAA-1106 in the treatment of neurodegenerative diseases. Further studies are needed to determine the optimal dosage and administration method for DAA-1106 in these applications. Additionally, there is potential for the use of DAA-1106 in the treatment of autoimmune diseases and cancer, and further research is needed to explore these applications.

Synthesemethoden

The synthesis of DAA-1106 involves the reaction of 4-cyanooxan-4-ylamine with 3-(difluoromethoxy)-4-methoxybenzoyl chloride in the presence of a base. The resulting product is then purified through column chromatography to obtain the final compound.

Wissenschaftliche Forschungsanwendungen

DAA-1106 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the major applications of DAA-1106 is in the field of neuroscience. Studies have shown that DAA-1106 has the ability to bind to the peripheral benzodiazepine receptor (PBR), which is expressed in high concentrations in the brain. This binding has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Eigenschaften

IUPAC Name

N-(4-cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O4/c1-22-12-3-2-11(8-13(12)24-15(17)18)9-14(21)20-16(10-19)4-6-23-7-5-16/h2-3,8,15H,4-7,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFUHNOSKHQCZRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2(CCOCC2)C#N)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanooxan-4-yl)-2-[3-(difluoromethoxy)-4-methoxyphenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.